molecular formula C21H22N4O3S2 B11265314 3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11265314
M. Wt: 442.6 g/mol
InChI Key: DAHPVHZADJBKAT-UHFFFAOYSA-N
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Description

    3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound has garnered interest due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating novel synthetic methodologies and reactivity patterns.

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets: FGFR1, FGFR2, and FGFR3.

      Pathways: Inhibition of FGFR signaling pathways involved in tumor growth and metastasis.

  • Comparison with Similar Compounds

      Uniqueness: Highlight the specific features that set this compound apart.

      Similar Compounds: Provide a list of related compounds (e.g., other FGFR inhibitors).

    Properties

    Molecular Formula

    C21H22N4O3S2

    Molecular Weight

    442.6 g/mol

    IUPAC Name

    3-(4-phenylpiperazin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

    InChI

    InChI=1S/C21H22N4O3S2/c26-21(23-16-17-6-4-5-10-22-17)20-19(9-15-29-20)30(27,28)25-13-11-24(12-14-25)18-7-2-1-3-8-18/h1-10,15H,11-14,16H2,(H,23,26)

    InChI Key

    DAHPVHZADJBKAT-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=N4

    Origin of Product

    United States

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